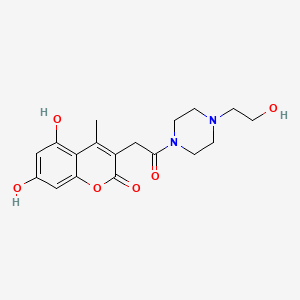
5,5'-Carbonylbis(1H-indene-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Carbonylbis(1H-indene-1,3(2H)-dione): is an organic compound with a unique structure that features two indene-1,3-dione units connected by a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) typically involves the reaction of indene-1,3-dione with a carbonylating agent. One common method is the use of phosgene or its derivatives under controlled conditions to introduce the carbonyl linkage between the two indene-1,3-dione units. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals like phosgene.
化学反应分析
Types of Reactions
Oxidation: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acid derivatives.
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the indene-1,3-dione units are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene-1,3-dione derivatives.
科学研究应用
Chemistry: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used as a building block in organic synthesis
Biology: : In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive carbonyl group.
Medicine: : The compound’s derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: : In the industrial sector, 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable, high-molecular-weight compounds.
作用机制
The mechanism of action of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) involves its reactive carbonyl group, which can interact with various molecular targets. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
Indene-1,3-dione: The parent compound of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione), which lacks the carbonyl linkage.
1,3-Indandione: A structurally related compound with similar reactivity but different applications.
Benzil: Another diketone compound with a similar carbonyl structure but different aromatic units.
Uniqueness: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is unique due to its dual indene-1,3-dione units connected by a carbonyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C19H10O5 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
5-(1,3-dioxoindene-5-carbonyl)indene-1,3-dione |
InChI |
InChI=1S/C19H10O5/c20-15-7-17(22)13-5-9(1-3-11(13)15)19(24)10-2-4-12-14(6-10)18(23)8-16(12)21/h1-6H,7-8H2 |
InChI 键 |
JLGIBEAVRQOEKK-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


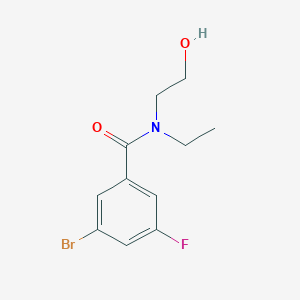

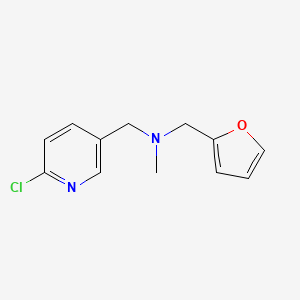
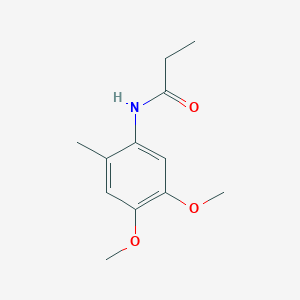
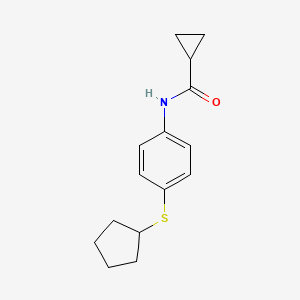

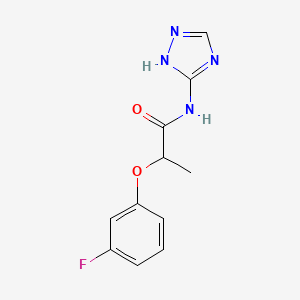
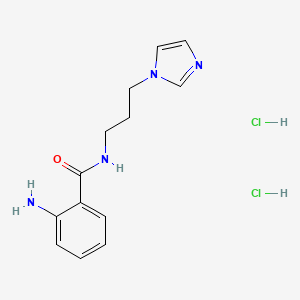
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
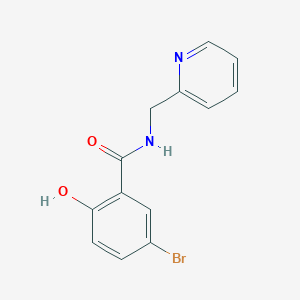
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
